BenchChemオンラインストアへようこそ!

O-(2-Iodobenzyl)hydroxylamine hydrochloride

IDO1 inhibition Medicinal chemistry Immuno-oncology

O-(2-Iodobenzyl)hydroxylamine hydrochloride (CAS 854382-33-5) is an aryl-O-alkylhydroxylamine derivative bearing an iodine atom at the ortho position of the benzyl ring, supplied as the hydrochloride salt with a molecular weight of 285.51 g/mol. As a member of the O-benzylhydroxylamine class, this compound functions as a mechanism-based inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) by coordinating to the heme iron and mimicking the alkylperoxy transition state.

Molecular Formula C7H9ClINO
Molecular Weight 285.51 g/mol
CAS No. 854382-33-5
Cat. No. B3289007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Iodobenzyl)hydroxylamine hydrochloride
CAS854382-33-5
Molecular FormulaC7H9ClINO
Molecular Weight285.51 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CON)I.Cl
InChIInChI=1S/C7H8INO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
InChIKeyVTIQMKPRPSMRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(2-Iodobenzyl)hydroxylamine hydrochloride (CAS 854382-33-5) – Core Chemical Identity and Research Classification


O-(2-Iodobenzyl)hydroxylamine hydrochloride (CAS 854382-33-5) is an aryl-O-alkylhydroxylamine derivative bearing an iodine atom at the ortho position of the benzyl ring, supplied as the hydrochloride salt with a molecular weight of 285.51 g/mol [1]. As a member of the O-benzylhydroxylamine class, this compound functions as a mechanism-based inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) by coordinating to the heme iron and mimicking the alkylperoxy transition state [2]. The ortho-iodo substitution imparts a distinct pharmacological profile and a reactive synthetic handle absent in the unsubstituted parent compound, positioning it as a differentiated tool for both medicinal chemistry optimization and target-specific biological interrogation [2].

Why O-(2-Iodobenzyl)hydroxylamine hydrochloride Cannot Be Interchanged with Unsubstituted or Alternative Halogenated O-Benzylhydroxylamines


Within the O-benzylhydroxylamine family, simple substitution on the aryl ring produces non-linear and position-dependent changes in IDO1 inhibitory potency that preclude interchangeable use. The unsubstituted parent O-benzylhydroxylamine is 1.42-fold less potent than the 2-iodo derivative [1]. Relocating the iodine from the ortho to the para position yields a 2.59-fold potency gain, while ortho-bromo substitution results in a 2.81-fold loss of activity relative to the 2-iodo compound [1]. These quantitative disparities demonstrate that biological activity is exquisitely sensitive to both halogen identity and ring position, meaning procurement of an alternative analog without head-to-head performance data risks compromising experimental reproducibility in IDO1-focused programs [1].

Quantitative Comparator Evidence for O-(2-Iodobenzyl)hydroxylamine hydrochloride (CAS 854382-33-5) – IDO1 Inhibition, Regioisomer Potency, Halogen SAR, and Docking-Based Binding Mode


IDO1 Inhibitory Potency – Direct Comparison of O-(2-Iodobenzyl)hydroxylamine vs. Unsubstituted Parent O-Benzylhydroxylamine

In a recombinant human IDO1 enzymatic assay measuring kynurenine production, the ortho-iodo derivative O-(2-iodobenzyl)hydroxylamine (compound 13) achieved an IC50 of 0.57 µM, representing a 1.42-fold improvement in potency over the unsubstituted lead compound O-benzylhydroxylamine (IC50 = 0.81 ± 0.081 µM) [1]. Both compounds were evaluated under identical assay conditions within the same structure-activity relationship study, enabling a direct head-to-head comparison [1].

IDO1 inhibition Medicinal chemistry Immuno-oncology

Positional Isomer Comparison – Ortho- (2-I), Meta- (3-I), and Para-Iodo (4-I) O-Benzylhydroxylamine IDO1 IC50 Values

Among the three mono-iodo regioisomers of O-benzylhydroxylamine, IDO1 potency is strongly position-dependent. The ortho-iodo derivative (2-I, compound 13) exhibits an IC50 of 0.57 µM, while the meta-iodo (3-I, compound 11) and para-iodo (4-I, compound 8) achieve IC50 values of 0.34 ± 0.12 µM and 0.22 ± 0.066 µM, respectively [1]. The 2-I isomer is 1.68-fold less potent than the 3-I isomer and 2.59-fold less potent than the 4-I isomer [1]. All three compounds were tested in the same assay system, permitting direct quantitative comparison [1].

Structure-activity relationship IDO1 Halogen bonding

Ortho-Halogen SAR – Iodo vs. Bromo vs. Chloro vs. Fluoro Substitution at the 2-Position

Within the ortho-substituted series, the identity of the halogen atom significantly modulates IDO1 inhibitory potency. The 2-iodo derivative (IC50 = 0.57 µM) is approximately equipotent to the 2-chloro derivative (IC50 = 0.63 µM), but demonstrates a 2.81-fold superiority over the 2-bromo analog (IC50 = 1.6 µM) and a 2.46-fold advantage over the 2-fluoro analog (IC50 = 1.4 µM) [1]. This pattern is mechanistically consistent with halogen bonding contributions, where iodine's greater polarizability and larger sigma hole facilitate stronger halogen bonding interactions with Lewis basic sites in the IDO1 active site compared to bromine and fluorine [1].

Halogen SAR IDO1 inhibitor optimization Ligand efficiency

Ortho-Substitution Docking-Based Binding Mode Differentiation – Back-of-Cavity Orientation

Molecular docking studies using Gold (v5.1) revealed that ortho-substituted O-benzylhydroxylamine inhibitors, including the 2-iodo derivative, adopt a binding mode distinct from their para-substituted counterparts. Ortho-substituted compounds (C-2 substitution) were predicted to bind in the back of the IDO1 active site cavity near residues F163 and S167, whereas para-substituted inhibitors preferentially bound in the cavity entrance between F226 and the heme propionate group [1]. This orthogonal binding orientation may translate into differential selectivity profiles against other heme-containing enzymes, as IDO1 selectivity is influenced by the specific molecular contacts within the active site [1].

Molecular docking IDO1 active site Structure-based drug design

Synthetic Diversification Potential – Aryl Iodide as a Cross-Coupling Handle vs. Unsubstituted and Chloro/Bromo Analogs

The ortho-iodo substituent provides a chemically addressable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) that is entirely absent in the unsubstituted O-benzylhydroxylamine and substantially more reactive than the corresponding chloro analog [1]. Aryl iodides are generally recognized as the most reactive substrates in Pd-catalyzed C–C and C–N cross-coupling reactions, with oxidative addition rates typically exceeding those of aryl bromides and far surpassing aryl chlorides under ligand-free conditions [2]. This enables the 2-iodo derivative to serve as a modular late-stage diversification intermediate for fragment-based drug discovery and probe molecule synthesis, where the iodine atom can be replaced with diverse aryl, alkynyl, or amino groups without de novo resynthesis of the hydroxylamine scaffold [1].

Cross-coupling Suzuki reaction Sonogashira reaction Chemical biology Fragment elaboration

Highest-Impact Application Scenarios for O-(2-Iodobenzyl)hydroxylamine hydrochloride (CAS 854382-33-5) Based on Quantitative Differentiation Evidence


IDO1 Inhibitor Hit-to-Lead Optimization with Ortho-Position Synthetic Handle

In medicinal chemistry programs targeting IDO1 for immuno-oncology, the 2-iodo derivative occupies a specific niche as an early lead compound with an IC50 of 0.57 µM that retains a synthetically addressable iodine atom for parallel library synthesis [1]. Unlike the higher-potency para-iodo analog (IC50 = 0.22 µM), the ortho-iodo compound offers the option to tune potency downward while simultaneously enabling Suzuki or Sonogashira diversification at the 2-position, a strategy not available with para-substituted or unsubstituted chemotypes [1]. This positions the compound as a privileged fragment for generating focused libraries to explore SAR around the ortho vector of the IDO1 active site [1].

Fragment-Based Drug Discovery (FBDD) with Built-In Synthetic Elaboration Vector

With a molecular weight of 249.05 Da (free base), O-(2-iodobenzyl)hydroxylamine falls within fragment screening size limits and has demonstrated sub-micromolar IDO1 biochemical activity [1]. The iodine atom serves both as a potency-enhancing halogen substituent (contributing to the 1.42-fold improvement over the parent) and as a reactive cross-coupling handle for fragment growing and merging strategies [1]. This dual functionality reduces the number of synthetic iterations needed to progress from fragment hit to lead, as the same atom driving binding affinity can be exploited for chemical elaboration without adding molecular weight [1].

Mechanistic Probe for IDO1 Orthosteric Site Binding Mode Studies

Docking evidence demonstrates that ortho-substituted O-benzylhydroxylamines adopt a binding orientation in the back of the IDO1 active site cavity, distinct from the entrance-binding mode of para-substituted analogs [1]. This binding mode differentiation makes the 2-iodo compound a valuable tool compound for competitive binding studies, mutagenesis experiments, and co-crystallization trials aimed at mapping the full topology of the IDO1 active site [1]. When used alongside the para-iodo analog, researchers can orthogonally probe two distinct sub-pockets within the same enzyme [1].

Late-Stage Functionalization in Heme-Enzyme Inhibitor Probe Synthesis

The combination of a hydroxylamine warhead (for heme iron coordination) and an aryl iodide functional group (for cross-coupling) makes this compound a versatile building block for constructing activity-based probes or affinity-labeling reagents targeting heme-containing enzymes beyond IDO1, including tryptophan 2,3-dioxygenase (TDO) and related dioxygenases [1]. The hydrochloride salt form enhances aqueous solubility and storage stability relative to the free base, facilitating reproducible solution-phase chemistry in automated synthesis platforms [1].

Quote Request

Request a Quote for O-(2-Iodobenzyl)hydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.